4-Tert-butyl-2-ethoxybenzoic acid

Description

The exact mass of the compound 4-Tert-butyl-2-ethoxybenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Tert-butyl-2-ethoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Tert-butyl-2-ethoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

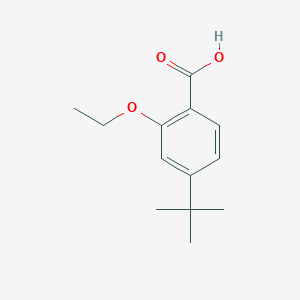

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-2-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-5-16-11-8-9(13(2,3)4)6-7-10(11)12(14)15/h6-8H,5H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRSFWUQUGFVBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649635 | |

| Record name | 4-tert-Butyl-2-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796875-53-1 | |

| Record name | 4-(1,1-Dimethylethyl)-2-ethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=796875-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butyl-2-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Tert-butyl-2-ethoxybenzoic acid chemical properties

An In-depth Technical Guide to 4-Tert-butyl-2-ethoxybenzoic Acid: Synthesis, Characterization, and Potential Applications

Authored by: Gemini, Senior Application Scientist

Abstract

4-tert-butyl-2-ethoxybenzoic acid (CAS 796875-53-1) is a substituted aromatic carboxylic acid with potential applications as a building block in medicinal chemistry, agrochemicals, and materials science. Its structure combines a lipophilic tert-butyl group, a key modulator of pharmacokinetic properties, with a synthetically versatile benzoic acid core. This technical guide provides a comprehensive overview of the compound's physicochemical properties, a detailed proposed pathway for its synthesis, a predictive analysis of its spectroscopic characteristics, and an expert perspective on its relevance in the field of drug discovery. As a specialized research chemical, publicly available data is limited; therefore, this guide synthesizes information from analogous structures and established chemical principles to provide a robust framework for researchers and drug development professionals.

Compound Identification and Physicochemical Properties

4-tert-butyl-2-ethoxybenzoic acid is a disubstituted benzoic acid derivative. The correct molecular formula is C₁₃H₁₈O₃, corresponding to a molecular weight of 222.28 g/mol . The compound is identified by the CAS Registry Number 796875-53-1 .

The bulky tert-butyl group at the para position significantly influences the molecule's lipophilicity, while the ethoxy and carboxylic acid groups at the ortho and ipso positions, respectively, provide sites for hydrogen bonding and further chemical modification.

Table 1: Physicochemical Properties of 4-tert-butyl-2-ethoxybenzoic acid

| Property | Value | Source / Comment |

| CAS Number | 796875-53-1 | Santa Cruz Biotechnology, Sigma-Aldrich[1] |

| Molecular Formula | C₁₃H₁₈O₃ | Santa Cruz Biotechnology[1] |

| Molecular Weight | 222.28 g/mol | Santa Cruz Biotechnology[1] |

| Appearance | Solid / White Crystalline Powder | Inferred from supplier data and analogs[2] |

| Boiling Point | 329.6 °C (at 760 mmHg) | MySkinRecipes[3] |

| Melting Point | Data not publicly available | Requires experimental determination. |

| Solubility | Data not publicly available | Predicted to be soluble in polar organic solvents (e.g., alcohols, ethers, DMSO) and poorly soluble in water, based on its structure and data for similar compounds. |

| Purity (Commercial) | ≥97% | Sigma-Aldrich[2] |

Proposed Synthesis Pathway

A robust and logical synthesis of 4-tert-butyl-2-ethoxybenzoic acid can be envisioned in a two-step process starting from commercially available 4-tert-butylphenol. The strategy involves:

-

Ortho-Carboxylation of 4-tert-butylphenol via the Kolbe-Schmitt reaction to produce the key intermediate, 4-tert-butyl-2-hydroxybenzoic acid (4-tert-butylsalicylic acid).

-

O-Ethylation of the resulting phenolic hydroxyl group via the Williamson ether synthesis.

Step 1: Synthesis of 4-tert-butyl-2-hydroxybenzoic acid (Kolbe-Schmitt Reaction)

The Kolbe-Schmitt reaction is the industrial standard for converting phenols to salicylic acids.[4][5] The reaction involves the nucleophilic addition of a phenoxide ion to carbon dioxide. The choice of alkali metal cation is critical for regioselectivity; potassium phenoxides tend to favor para-carboxylation, while sodium phenoxides favor ortho-carboxylation, which is desired here. The ortho-selectivity arises from the formation of a chelated intermediate between the sodium ion, the phenoxide oxygen, and the incoming carbon dioxide. To maximize the yield of the salicylic acid and minimize byproducts, the reaction should be conducted under anhydrous conditions and an inert atmosphere to prevent oxidation.[6]

Diagram 1: Workflow for the Synthesis of 4-tert-butyl-2-hydroxybenzoic acid.

Experimental Protocol (Proposed):

-

Phenoxide Formation: In a high-pressure autoclave purged with nitrogen, add 4-tert-butylphenol (1.0 eq) and sodium hydroxide (1.0 eq). Heat the mixture to ~150-160 °C under a slow stream of nitrogen to drive off the water formed, yielding the anhydrous sodium 4-tert-butylphenoxide.

-

Carboxylation: Seal the autoclave and pressurize with carbon dioxide to approximately 100 atm. Heat the reaction mixture to 125-150 °C with vigorous stirring for 4-6 hours.

-

Workup and Isolation: Cool the reactor and vent the excess CO₂. Dissolve the solid product in hot water. The resulting aqueous solution of the sodium salicylate salt can be filtered to remove any unreacted phenol.

-

Acidification: Cool the aqueous solution in an ice bath and slowly acidify with concentrated sulfuric acid or hydrochloric acid to a pH of ~2-3. The 4-tert-butyl-2-hydroxybenzoic acid will precipitate as a solid.

-

Purification: Collect the solid by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from an appropriate solvent (e.g., aqueous ethanol or toluene) can be performed for further purification.

Step 2: Ethylation of 4-tert-butyl-2-hydroxybenzoic acid (Williamson Ether Synthesis)

The Williamson ether synthesis is a classic and highly effective method for forming ethers, involving the Sₙ2 reaction between an alkoxide and an alkyl halide.[7][8] In this step, both the phenolic hydroxyl and the carboxylic acid protons are acidic. A suitable base (e.g., K₂CO₃) must be used to deprotonate the more acidic phenolic hydroxyl preferentially, forming the nucleophilic phenoxide. An ethylating agent such as bromoethane or diethyl sulfate is then added to undergo substitution.

Diagram 2: Workflow for the Ethylation of the Salicylic Acid Precursor.

Experimental Protocol (Proposed):

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-tert-butyl-2-hydroxybenzoic acid (1.0 eq), potassium carbonate (approx. 2.5 eq), and a polar aprotic solvent such as DMF or acetone.

-

Ethylation: Add bromoethane (approx. 1.5 eq) to the stirred suspension. Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by TLC.

-

Workup: After cooling to room temperature, filter off the inorganic salts (K₂CO₃ and KBr). Remove the solvent from the filtrate under reduced pressure.

-

Isolation: Dissolve the resulting residue in water and a base (e.g., NaOH). Wash this aqueous solution with a non-polar solvent like diethyl ether or ethyl acetate to remove any neutral byproducts.

-

Acidification: Acidify the aqueous layer with HCl to a pH of ~2-3 to precipitate the final product.

-

Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization (e.g., from ethanol/water) or column chromatography.

Predicted Spectroscopic Characteristics

¹H NMR Spectroscopy

The ¹H NMR spectrum (predicted in CDCl₃) would show distinct signals for the ethoxy group, the tert-butyl group, and the three aromatic protons.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | 1H | Acidic proton, variable shift, broad due to exchange. |

| Aromatic H (H6) | ~7.9 - 8.1 | Doublet (d) | 1H | Ortho to the electron-withdrawing COOH group, deshielded. |

| Aromatic H (H5) | ~7.4 - 7.5 | Doublet of Doublets (dd) | 1H | Meta to COOH, ortho to t-Bu. |

| Aromatic H (H3) | ~6.9 - 7.0 | Doublet (d) | 1H | Ortho to the electron-donating OEt group, shielded. |

| Ethoxy Methylene (-OCH₂CH₃) | ~4.1 - 4.3 | Quartet (q) | 2H | Adjacent to oxygen and coupled to the methyl group. |

| tert-Butyl (-C(CH₃)₃) | ~1.3 - 1.4 | Singlet (s) | 9H | Symmetrical methyl groups with no adjacent protons. |

| Ethoxy Methyl (-OCH₂CH₃) | ~1.4 - 1.5 | Triplet (t) | 3H | Coupled to the methylene group. |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum would display 11 distinct signals, corresponding to the 13 carbon atoms in the molecule (with the three methyls of the tert-butyl group being equivalent, and the two carbons in the ethoxy group).

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid (C=O) | 168 - 172 | Typical range for benzoic acid carbonyls. |

| Aromatic C-O (C2) | 158 - 161 | Attached to electron-donating ethoxy group, deshielded. |

| Aromatic C-C(CH₃)₃ (C4) | 155 - 158 | Attached to t-Bu group, deshielded. |

| Aromatic CH (C6) | 132 - 134 | Deshielded by adjacent COOH group. |

| Aromatic C-COOH (C1) | 120 - 123 | Shielded relative to other quaternary aromatic carbons. |

| Aromatic CH (C5) | 123 - 125 | |

| Aromatic CH (C3) | 112 - 115 | Shielded by adjacent ethoxy group. |

| Ethoxy Methylene (-OCH₂) | 64 - 66 | Typical for an ethoxy group attached to an aromatic ring. |

| tert-Butyl Quaternary (-C(CH₃)₃) | 35 - 37 | |

| tert-Butyl Methyls (-C(CH₃)₃) | 30 - 32 | |

| Ethoxy Methyl (-CH₃) | 14 - 16 |

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by absorptions characteristic of a carboxylic acid and a substituted benzene ring.

Table 4: Predicted Major IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium, Sharp |

| C-H Stretch (Aliphatic) | 2850 - 2980 | Strong, Sharp |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp |

| C=C Stretch (Aromatic Ring) | 1580 - 1610, 1450 - 1500 | Medium to Strong |

| C-O Stretch (Aryl Ether & Acid) | 1250 - 1300, 1100 - 1150 | Strong |

Mass Spectrometry (MS)

Under Electron Ionization (EI), the mass spectrum would be expected to show a clear molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 222, corresponding to the molecular weight of the compound.

-

Key Fragments:

-

m/z = 207: Loss of a methyl group (•CH₃) from the tert-butyl moiety.

-

m/z = 193: Loss of an ethyl group (•CH₂CH₃) from the ethoxy moiety.

-

m/z = 177: Loss of a carboxyl group (•COOH) or loss of an ethoxy radical (•OCH₂CH₃).

-

m/z = 165: A prominent peak corresponding to the loss of the tert-butyl group (•C(CH₃)₃), leaving a 2-ethoxybenzoic acid cation.

-

Relevance and Potential Applications in Drug Development

The benzoic acid scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for a vast range of therapeutic agents.[1][17][18][19] The strategic placement of substituents allows for the fine-tuning of a compound's pharmacological profile. The structure of 4-tert-butyl-2-ethoxybenzoic acid incorporates several features of high interest to drug designers.

Diagram 3: Key structural features of 4-tert-butyl-2-ethoxybenzoic acid relevant to drug design.

-

The Role of the tert-Butyl Group: The tert-butyl group is a powerful modulator of pharmacokinetic properties.[20][21] Its primary roles include:

-

Metabolic Shielding: Its steric bulk can physically block adjacent sites on the molecule from metabolic enzymes (e.g., Cytochrome P450s), increasing the compound's half-life.[3]

-

Increased Lipophilicity: As a large, non-polar group, it significantly increases the lipophilicity (LogP) of a molecule, which can enhance membrane permeability and access to lipophilic binding pockets.[22]

-

Conformational Locking: The group's size can restrict the rotation of the phenyl ring, locking the molecule into a specific, potentially more active, conformation.[21]

-

-

The Ethoxy Group: The ethoxy group, while also contributing to lipophilicity, is generally more metabolically stable than a methoxy group, which is prone to O-demethylation. It can also serve as a hydrogen bond acceptor in receptor interactions.

-

The Benzoic Acid Core: The carboxylic acid is a key functional group. It can engage in strong hydrogen bonding or ionic interactions with biological targets. At physiological pH, it will be deprotonated to a carboxylate, which can improve aqueous solubility and serve as a crucial anchor in a receptor's binding site. Furthermore, the acid provides a reliable synthetic handle for creating prodrugs (esters) or libraries of derivatives (amides) to explore structure-activity relationships (SAR).

Given these features, 4-tert-butyl-2-ethoxybenzoic acid represents an attractive starting point or fragment for developing new chemical entities targeting a variety of biological systems where a balance of lipophilicity, metabolic stability, and hydrogen bonding capability is required.

Conclusion

4-tert-butyl-2-ethoxybenzoic acid is a specialized research chemical with a well-defined structure but limited publicly available experimental data. This guide provides a scientifically grounded, predictive framework for its synthesis and characterization, leveraging established, reliable chemical principles. The proposed two-step synthesis via a Kolbe-Schmitt reaction followed by a Williamson ether synthesis offers a logical and efficient route to the molecule. The analysis of its structural motifs—the benzoic acid scaffold, the bulky tert-butyl group, and the stable ethoxy ether—highlights its potential as a valuable building block for professionals in drug discovery and materials science seeking to modulate lipophilicity, enhance metabolic stability, and explore new chemical space.

References

-

Shanu-Wilson, J. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Available at: [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available at: [Link]

-

Supporting Information for a scientific publication. (n.d.). Available at: [Link]

-

ACS Publications. (2023). β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Benzoic Acid: A Versatile Intermediate in Pharmaceutical and Chemical Synthesis. Available at: [Link]

-

ResearchGate. (2025). The tert-butyl group in chemistry and biology | Request PDF. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

ResearchGate. (2023). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available at: [Link]

-

Wikipedia. (n.d.). Kolbe–Schmitt reaction. Available at: [Link]

-

Grokipedia. (n.d.). Kolbe–Schmitt reaction. Available at: [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Available at: [Link]

-

Williamson Ether Synthesis. (n.d.). Cambridge University Press. Available at: [Link]

-

Williamson Ether Synthesis lab manual. (n.d.). Available at: [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis lab manual. Available at: [Link]

-

Carbon-13 chemical shift assignments of derivatives of benzoic acid. (1990). Magnetic Resonance in Chemistry. Available at: [Link]

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

-

Chidambaram, M. V., & Sorenson, J. R. (1991). On the Kolbe-Schmitt synthesis of pharmacologically useful salicylates: carboxylation of 2,4-di-t-butylphenol and identification and reduction of the formation of 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl in the synthesis of 3,5-di-t-butylsalicylic acid. Journal of Pharmaceutical Sciences, 80(8), 810-1. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Kolbe–Schmitt type reaction under ambient conditions mediated by an organic base. Available at: [Link]

-

YouTube. (2020). Kolbe-Schmitt Reaction. Available at: [Link]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]

-

Supporting Information for a scientific publication. (n.d.). Available at: [Link]

-

Supplement A: ESI(+)/TOF, HPLC/ESI(+)TOF and ESI(+)/Q-TOF experiments: Mass spectra and chromatograms. (n.d.). ACP. Available at: [Link]

-

PubChem. (n.d.). 4-Ethoxybenzoic acid. Available at: [Link]

-

NIST. (n.d.). Benzoic acid, 4-ethoxy-. NIST Chemistry WebBook. Available at: [Link]

-

SpectraBase. (n.d.). 4-Tert-butylbenzoic acid - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

MS/MS interpretation in identification of unknowns. (n.d.). Available at: [Link]

-

PubChem. (n.d.). 2-Ethoxybenzoic acid. Available at: [Link]

-

NIST. (n.d.). Peroxybenzoic acid, tert-butyl ester. NIST Chemistry WebBook. Available at: [Link]

-

PubChem. (n.d.). 4-tert-Butylbenzoic acid. Available at: [Link]

-

ResearchGate. (n.d.). Extracted mass chromatogram of m/z 294 (A) and the corresponding.... Available at: [Link]

-

NIST. (n.d.). Benzoic acid, p-tert-butyl-. NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. gold-chemistry.org [gold-chemistry.org]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. On the Kolbe-Schmitt synthesis of pharmacologically useful salicylates: carboxylation of 2,4-di-t-butylphenol and identification and reduction of the formation of 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl in the synthesis of 3,5-di-t-butylsalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. rsc.org [rsc.org]

- 10. 4-Ethoxybenzoic acid | C9H10O3 | CID 12093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-tert-Butylbenzoic acid(98-73-7) IR Spectrum [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. 4-tert-Butylbenzoic acid(98-73-7) 1H NMR spectrum [chemicalbook.com]

- 14. 2-Ethoxybenzoic acid | C9H10O3 | CID 67252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 4-tert-Butylbenzoic acid | C11H14O2 | CID 7403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Benzoic acid, p-tert-butyl- [webbook.nist.gov]

- 17. preprints.org [preprints.org]

- 18. nbinno.com [nbinno.com]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-Tert-butyl-2-ethoxybenzoic Acid (CAS 796875-53-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Tert-butyl-2-ethoxybenzoic acid, with the CAS number 796875-53-1, is a substituted aromatic carboxylic acid. This class of molecules is of significant interest in medicinal chemistry and materials science due to the versatile functionalities they possess. The benzoic acid moiety provides a key acidic functional group for salt formation and hydrogen bonding interactions, which are crucial for receptor binding and influencing pharmacokinetic properties.

The substituents on the phenyl ring, a tert-butyl group at the 4-position and an ethoxy group at the 2-position, play a critical role in defining the molecule's overall characteristics. The bulky tert-butyl group can provide steric hindrance, influencing the molecule's conformation and interaction with biological targets. It also increases lipophilicity, which can impact cell membrane permeability. The ethoxy group, an electron-donating substituent, can modulate the electronic properties of the aromatic ring and the acidity of the carboxylic acid. It can also participate in hydrogen bonding as an acceptor.

This technical guide provides a comprehensive overview of 4-tert-butyl-2-ethoxybenzoic acid, including its synthesis, physicochemical properties, and potential applications, with a focus on providing practical insights for researchers in the field.

Physicochemical Properties

A summary of the key physicochemical properties of 4-tert-butyl-2-ethoxybenzoic acid is presented in the table below.

| Property | Value | Source |

| CAS Number | 796875-53-1 | [1][2][3] |

| Molecular Formula | C₁₃H₁₈O₃ | [1][3] |

| Molecular Weight | 222.28 g/mol | [1][2] |

| IUPAC Name | 4-(tert-Butyl)-2-ethoxybenzoic acid | N/A |

| Appearance | Light white powder/solid | [3][4] |

| Melting Point | 74-76 °C | [4] |

| Boiling Point | 321.7 °C | [4] |

| Density | 1.08 g/cm³ | [4] |

| Flash Point | 119.1 °C | [4] |

| Refractive Index | 1.516 | [4] |

| XLogP3 | 2.69090 | [4] |

| Polar Surface Area (PSA) | 46.53 Ų | [4] |

Synthesis of 4-Tert-butyl-2-ethoxybenzoic Acid

A plausible synthetic route to 4-tert-butyl-2-ethoxybenzoic acid can be derived from methodologies reported for analogous substituted benzoic acids. A key approach involves the ortho-ethoxylation of a suitably protected 4-tert-butylbenzoic acid derivative, followed by deprotection. One such method, adapted from a patent for the synthesis of related 2-ethoxybenzoic acid compounds, is outlined below.[5] This process involves the copper-catalyzed ethoxylation of a pyridine-1-oxide-activated benzoic acid derivative, followed by hydrolysis.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 4-Tert-butyl-2-ethoxybenzoic acid.

Experimental Protocol

Step 1: Synthesis of 2-(4-tert-butylbenzamido)pyridine 1-oxide

This intermediate is prepared by the oxidation of 2-(4-tert-butylbenzamido)pyridine. Standard oxidation procedures, such as using m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, can be employed.

Step 2: Synthesis of 2-(4-tert-butyl-2-ethoxybenzamido)pyridine 1-oxide [5]

-

To a reaction vessel, add 2-(4-tert-butyl-benzamido)pyridine 1-oxide (1.0 eq), cuprous chloride (CuCl, 1.0 eq), and a 1:1 mixture of ethanol and pyridine.

-

Stir the mixture at room temperature for 25-35 minutes to allow for the formation of a complex.

-

Add potassium carbonate (K₂CO₃, 0.5 eq) to the reaction mixture.

-

Heat the system to 130 °C and maintain for 12-15 hours.

-

After the reaction is complete, cool the mixture and quench with dilute hydrochloric acid.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by chromatography to yield 2-(4-tert-butyl-2-ethoxybenzamido)pyridine 1-oxide.

Step 3: Synthesis of 4-Tert-butyl-2-ethoxybenzoic acid [5]

-

Dissolve the 2-(4-tert-butyl-2-ethoxybenzamido)pyridine 1-oxide intermediate in an ethanol solution of sodium hydroxide.

-

Heat the reaction mixture to 80 °C for 6-10 hours.

-

After completion, remove the ethanol under reduced pressure.

-

Acidify the residue with dilute hydrochloric acid to precipitate the product.

-

Extract the product with a suitable organic solvent, dry the organic layer, and concentrate.

-

Purify the crude product by recrystallization or chromatography to obtain 4-tert-butyl-2-ethoxybenzoic acid.

Spectroscopic Characterization

While publicly available experimental spectra for 4-tert-butyl-2-ethoxybenzoic acid are limited, the expected spectroscopic features can be predicted based on its structure and comparison with similar compounds. Commercial suppliers like BLDpharm and Ambeed may provide analytical data upon request.[6][7]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group, and the tert-butyl group.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 10.0 - 13.0 | Singlet (broad) | 1H |

| Aromatic H | 7.0 - 8.0 | Multiplet | 3H |

| -OCH₂CH₃ | ~4.1 | Quartet | 2H |

| -OCH₂CH₃ | ~1.4 | Triplet | 3H |

| -C(CH₃)₃ | ~1.3 | Singlet | 9H |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will show signals for the carboxylic acid carbon, the aromatic carbons, the ethoxy carbons, and the tert-butyl carbons.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -COOH | 165 - 175 |

| Aromatic C-O | 155 - 165 |

| Aromatic C-C(CH₃)₃ | 150 - 160 |

| Aromatic C-H | 110 - 135 |

| Aromatic C-COOH | 120 - 130 |

| -OCH₂CH₃ | 60 - 70 |

| -C(CH₃)₃ | ~35 |

| -C(CH₃)₃ | ~31 |

| -OCH₂CH₃ | ~15 |

Predicted Infrared (IR) Spectral Data

The IR spectrum is expected to exhibit characteristic absorption bands for the carboxylic acid and the substituted benzene ring.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic acid) | 2500 - 3300 (broad) | Stretching |

| C=O (Carboxylic acid) | 1680 - 1710 | Stretching |

| C-O (Carboxylic acid & Ether) | 1210 - 1320 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

Predicted Mass Spectrometry (MS) Data

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 222. Key fragmentation patterns would likely involve the loss of the ethoxy group, the tert-butyl group, and the carboxylic acid group.

Potential Applications in Research and Drug Development

While specific biological activities for 4-tert-butyl-2-ethoxybenzoic acid are not extensively documented in publicly available literature, its structural motifs suggest several areas of potential application. Benzoic acid derivatives are known to exhibit a wide range of biological activities, and this compound serves as a valuable building block for the synthesis of more complex molecules.

-

As a Synthetic Intermediate: The carboxylic acid functionality allows for the ready formation of esters and amides, making it a useful starting material for creating libraries of compounds for screening in drug discovery programs.[8]

-

In Medicinal Chemistry: The combination of a lipophilic tert-butyl group and a hydrogen bond-accepting ethoxy group could be explored for designing molecules that target specific protein-ligand interactions. The overall physicochemical properties of the molecule make it a candidate for optimization in lead discovery programs.

-

In Materials Science: Substituted benzoic acids can be used in the synthesis of polymers and liquid crystals. The specific substitution pattern of this molecule could impart unique properties to such materials.[8]

Safety and Handling

4-Tert-butyl-2-ethoxybenzoic acid is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation and may cause respiratory irritation.[3]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a tightly sealed container in a dry, room-temperature environment.[3]

Conclusion

4-Tert-butyl-2-ethoxybenzoic acid is a valuable chemical for research and development, particularly in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and predicted spectroscopic data to aid in its characterization. While specific applications are yet to be widely reported, its structural features suggest significant potential as a building block for the discovery of new bioactive molecules and functional materials. Further research into the biological activity and material properties of this compound and its derivatives is warranted.

References

- Google Patents. CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.

-

MySkinRecipes. 4-(tert-Butyl)-2-ethoxybenzoic acid. Available from: [Link]

-

NIH. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Available from: [Link]

-

PubChem. 4-tert-Butyl-2-methoxybenzoic acid. Available from: [Link]

-

NIST. Benzoic acid, 4-ethoxy-, ethyl ester. Available from: [Link]

-

SpectraBase. 4-Tert-butylbenzoic acid - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

ResearchGate. A scalable synthesis of the ( S )-4-( tert -butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (( S )- t- BuPyOx) ligand. Available from: [Link]

- Google Patents. CN102617335B - Process for synthesizing p-tert-butylbenzoic acid.

-

PubMed. Copper redox-dependent activation of 2-tert-butyl(1,4)hydroquinone: formation of reactive oxygen species and induction of oxidative DNA damage in isolated DNA and cultured rat hepatocytes. Available from: [Link]

-

PubMed. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Available from: [Link]

-

Organic Chemistry Portal. tert-Butyl hydroperoxide, TBHP. Available from: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 4-TERT-BUTYL-2-ETHOXY-BENZOIC ACID | 73469-54-2 [chemicalbook.com]

- 3. 4-(tert-Butyl)-2-ethoxybenzoic acid | 796875-53-1 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound - Google Patents [patents.google.com]

- 6. 796875-53-1|4-(tert-Butyl)-2-ethoxybenzoic acid|BLD Pharm [bldpharm.com]

- 7. 796875-53-1 | 4-(tert-Butyl)-2-ethoxybenzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 8. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 4-Tert-butyl-2-ethoxybenzoic Acid: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Tert-butyl-2-ethoxybenzoic acid is a substituted aromatic carboxylic acid that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a bulky tert-butyl group and an ethoxy substituent on the benzoic acid core, imparts specific physicochemical properties that make it a valuable building block in organic synthesis and a scaffold for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the molecular structure, synthesis, spectroscopic characterization, and potential applications of 4-tert-butyl-2-ethoxybenzoic acid, with a focus on its relevance to drug discovery and development.

Molecular Structure and Physicochemical Properties

The molecular structure of 4-tert-butyl-2-ethoxybenzoic acid is characterized by a benzene ring substituted with a carboxylic acid group at position 1, an ethoxy group at position 2, and a tert-butyl group at position 4.

Systematic IUPAC Name: 4-tert-butyl-2-ethoxybenzoic acid CAS Number: 796875-53-1[1] Molecular Formula: C₁₃H₁₈O₃[1] Molecular Weight: 222.28 g/mol [1]

The presence of the electron-donating ethoxy group at the ortho position and the bulky, lipophilic tert-butyl group at the para position to the carboxylic acid significantly influences the molecule's electronic and steric properties. These substitutions impact its acidity, solubility, and potential for intermolecular interactions, which are critical determinants of its utility in various applications.

Below is a visualization of the molecular structure of 4-Tert-butyl-2-ethoxybenzoic acid.

Caption: 2D structure of 4-Tert-butyl-2-ethoxybenzoic acid.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O₃ | [1] |

| Molecular Weight | 222.28 g/mol | [1] |

| CAS Number | 796875-53-1 | [1] |

| Physical Form | Solid | |

| Purity | Typically ≥97% | |

| Storage | Sealed in dry, room temperature |

Synthesis of 4-Tert-butyl-2-ethoxybenzoic Acid

The synthesis of 4-tert-butyl-2-ethoxybenzoic acid can be achieved through various synthetic routes. A common and direct approach involves the O-ethylation of the corresponding salicylic acid derivative, 4-tert-butyl-2-hydroxybenzoic acid. This method is advantageous due to the ready availability of starting materials and generally good yields.

A plausible synthetic workflow is outlined below:

Sources

The Synthesis of 4-Tert-butyl-2-ethoxybenzoic Acid: A Technical Guide for the Modern Chemist

Abstract

This technical guide provides an in-depth exploration of viable synthetic pathways for the preparation of 4-tert-butyl-2-ethoxybenzoic acid, a substituted benzoic acid derivative with potential applications in medicinal chemistry and materials science. Moving beyond a simple recitation of reaction steps, this document elucidates the underlying chemical principles, justifies experimental choices, and offers detailed, actionable protocols for the modern research scientist. We will dissect two primary retrosynthetic approaches, leveraging foundational organic reactions, and provide the necessary context for successful execution and scale-up.

Introduction: The Significance of Substituted Benzoic Acids

Substituted benzoic acids are a cornerstone of modern organic synthesis, serving as critical building blocks and active pharmaceutical ingredients. The specific substitution pattern of 4-tert-butyl-2-ethoxybenzoic acid, featuring a bulky hydrophobic group, a coordinating ethoxy moiety, and a reactive carboxylic acid, makes it an intriguing target for further molecular elaboration. Understanding efficient and scalable routes to this compound is paramount for researchers in drug development and materials science.

This guide will focus on two logical and robust synthetic strategies:

-

Pathway A: A convergent approach commencing with the carboxylation of a substituted phenol via a modified Kolbe-Schmitt reaction, followed by O-alkylation.

-

Pathway B: A linear synthesis initiated by the formation of an organometallic species, followed by carboxylation and subsequent functional group manipulation.

Each pathway will be presented with a detailed mechanistic rationale, step-by-step experimental procedures, and a discussion of the critical parameters that ensure success.

Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic analysis of 4-tert-butyl-2-ethoxybenzoic acid reveals two primary disconnection points, leading to our proposed synthetic routes.

Caption: Retrosynthetic analysis of 4-tert-butyl-2-ethoxybenzoic acid.

Pathway A: Kolbe-Schmitt Carboxylation Followed by O-Ethylation

This pathway is arguably the more classical approach, leveraging the well-established Kolbe-Schmitt reaction to install the carboxylic acid moiety.[1][2] The key innovation here is the use of modern modifications that allow for carboxylation at atmospheric pressure, enhancing safety and scalability.[3][4]

Mechanistic Rationale

The Kolbe-Schmitt reaction proceeds via the nucleophilic addition of a phenoxide to carbon dioxide.[5] The phenoxide is generated in situ by treating the starting phenol with a strong base, typically a sodium or potassium alkoxide. The choice of cation can influence the regioselectivity of the carboxylation. The subsequent O-ethoxylation is a standard Williamson ether synthesis, where the newly formed phenolic hydroxyl group is deprotonated and reacts with an ethylating agent.

Experimental Protocol

Step 1: Synthesis of 4-tert-butyl-2-hydroxybenzoic acid

This step is adapted from modern atmospheric pressure Kolbe-Schmitt methodologies.[3]

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet, add 4-tert-butylphenol (1 equivalent) and 2,4,6-trimethylphenol (1 equivalent) as an additive to facilitate the reaction at atmospheric pressure.[3]

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Carefully add sodium hydride (2.2 equivalents) portion-wise at 0 °C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 100°C for 5 minutes to ensure complete formation of the sodium phenoxide.

-

Replace the inert atmosphere with a continuous stream of carbon dioxide (CO2) at atmospheric pressure.

-

Increase the temperature to 160-185°C and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, quench the reaction by the slow addition of water.

-

Acidify the aqueous mixture with 6M hydrochloric acid (HCl) until a pH of 1-2 is reached, resulting in the precipitation of the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield crude 4-tert-butyl-2-hydroxybenzoic acid. Recrystallization from an appropriate solvent system (e.g., ethanol/water) may be necessary for purification.

Step 2: Synthesis of 4-tert-butyl-2-ethoxybenzoic acid

This is a standard Williamson ether synthesis.[6]

-

In a round-bottom flask, dissolve the 4-tert-butyl-2-hydroxybenzoic acid (1 equivalent) from the previous step in a suitable polar aprotic solvent such as acetone or DMF.

-

Add a base, such as potassium carbonate (K2CO3, 2.5 equivalents), to the solution.

-

Add an ethylating agent, such as ethyl iodide or diethyl sulfate (1.5 equivalents), dropwise to the stirring mixture.

-

Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purify by column chromatography or recrystallization to yield 4-tert-butyl-2-ethoxybenzoic acid.

Data Summary

| Step | Reactants | Reagents & Conditions | Product | Typical Yield |

| 1 | 4-tert-butylphenol | 1. NaH, 2,4,6-trimethylphenol, DMF2. CO2 (1 atm), 160-185°C3. 6M HCl (workup) | 4-tert-butyl-2-hydroxybenzoic acid | 60-75% |

| 2 | 4-tert-butyl-2-hydroxybenzoic acid, Ethyl iodide | K2CO3, Acetone, Reflux | 4-tert-butyl-2-ethoxybenzoic acid | 85-95% |

Pathway B: Grignard Reaction for Carboxylation

This alternative pathway utilizes the powerful carbon-carbon bond-forming capability of the Grignard reaction.[7][8] This approach requires the synthesis of a suitable aryl halide precursor.

Mechanistic Rationale

The core of this pathway is the reaction of an organomagnesium halide (Grignard reagent) with carbon dioxide (in the form of dry ice). The Grignard reagent acts as a strong nucleophile, attacking the electrophilic carbon of CO2 to form a magnesium carboxylate salt.[9] Subsequent acidic workup protonates the carboxylate to yield the desired benzoic acid. The key challenge in this route is the preparation of the starting aryl bromide.

Experimental Protocol

Step 1: Synthesis of 1-bromo-4-tert-butyl-2-ethoxybenzene

This multi-step process begins with a commercially available starting material.

-

Nitration of 4-bromo-3-ethoxyphenol: This step would require careful control of conditions to achieve selective nitration.

-

Reduction of the nitro group: Standard reduction methods (e.g., Sn/HCl or catalytic hydrogenation) would yield the corresponding aniline.

-

Sandmeyer reaction: Conversion of the aniline to the desired aryl bromide.

A more direct, albeit potentially lower-yielding, approach would be the direct bromination of 3-tert-butylphenetole, though this may lead to isomeric mixtures.

Step 2: Synthesis of 4-tert-butyl-2-ethoxybenzoic acid via Grignard Reaction

-

Set up an oven-dried, three-necked flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere. All glassware and reagents must be scrupulously dry.[8]

-

Place magnesium turnings (1.2 equivalents) in the flask.

-

Dissolve 1-bromo-4-tert-butyl-2-ethoxybenzene (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) and add it to the dropping funnel.

-

Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction may need to be initiated with a small crystal of iodine or gentle heating.

-

Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

In a separate beaker, place an excess of crushed dry ice.

-

Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring.

-

Allow the mixture to warm to room temperature, during which the excess CO2 will sublime.

-

Quench the reaction by the slow addition of 6M HCl, which will protonate the carboxylate and dissolve any unreacted magnesium.

-

Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify by recrystallization or column chromatography.

Workflow Diagram

Caption: Workflow for the Grignard carboxylation step.

Conclusion and Future Outlook

Both pathways presented offer viable routes to 4-tert-butyl-2-ethoxybenzoic acid, each with its own set of advantages and challenges. Pathway A, utilizing a modified Kolbe-Schmitt reaction, is likely the more straightforward and scalable approach, benefiting from readily available starting materials and avoiding the stringent anhydrous conditions required for Grignard reactions. Pathway B, while more complex due to the synthesis of the aryl halide precursor, offers the versatility inherent in organometallic chemistry.

The choice of synthetic route will ultimately depend on the specific requirements of the research, including available starting materials, scale, and the desired level of purity. The protocols and insights provided in this guide are intended to serve as a robust foundation for the successful synthesis of this and other similarly substituted benzoic acid derivatives.

References

- Future4200. (2016, March 31).

- Grignard Reaction. (n.d.).

- Wikipedia. (n.d.). Kolbe–Schmitt reaction.

- GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.).

- Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14).

- Chidambaram, M. V., & Sorenson, J. R. (1991). On the Kolbe-Schmitt synthesis of pharmacologically useful salicylates: carboxylation of 2,4-di-t-butylphenol and identification and reduction of the formation of 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl in the synthesis of 3,5-di-t-butylsalicylic acid. Journal of Pharmaceutical Sciences, 80(8), 810-1.

- Organic Chemistry Portal. (n.d.). Kolbe-Schmitt Reaction.

- CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound. (n.d.).

- Scribd. (n.d.).

- BYJU'S. (n.d.). Kolbe Reaction Mechanism.

- ResearchGate. (n.d.). The mechanism of the Kolbe–Schmitt reaction in which B (potassium....

- organic synthesis: benzoic acid via a grignard reaction. (n.d.).

- ChemicalBook. (n.d.). 2-Ethoxybenzoic acid synthesis.

- NINGBO INNO PHARMCHEM. (n.d.). The Chemical Properties and Synthesis of 2-Ethoxybenzoic Acid.

- CN103553909A - Method for synthesizing o-ethoxybenzoic acid from salicylic acid and acetone. (n.d.).

Sources

- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 2. Kolbe-Schmitt Reaction [organic-chemistry.org]

- 3. future4200.com [future4200.com]

- 4. scribd.com [scribd.com]

- 5. byjus.com [byjus.com]

- 6. nbinno.com [nbinno.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 9. mason.gmu.edu [mason.gmu.edu]

A Technical Guide to the Spectroscopic Characterization of 4-Tert-butyl-2-ethoxybenzoic Acid

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive overview of the spectroscopic profile of 4-tert-butyl-2-ethoxybenzoic acid (CAS No. 796875-53-1).[1] Intended for researchers, chemists, and drug development professionals, this document synthesizes predictive data with established spectroscopic principles to serve as a foundational resource for the identification, characterization, and quality control of this compound. We will delve into the theoretical underpinnings and practical considerations for analyzing its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental data for this specific molecule is not widely published, this guide leverages spectral data from structurally analogous compounds to provide a robust and scientifically grounded interpretation.

Introduction

4-tert-butyl-2-ethoxybenzoic acid is a polysubstituted aromatic carboxylic acid. The structural arrangement of a bulky, electron-donating tert-butyl group, an ortho-ethoxy group, and a para-carboxylic acid function creates a unique electronic and steric environment. These features are expected to result in a distinct spectroscopic fingerprint, crucial for its unambiguous identification and for assessing its purity. Spectroscopic analysis is a cornerstone of chemical characterization, providing detailed information about the molecular structure, functional groups, and connectivity of a compound.[2]

Molecular Structure

The molecular formula for 4-tert-butyl-2-ethoxybenzoic acid is C₁₃H₁₈O₃, with a molecular weight of 222.28 g/mol .[1] The key structural features include a 1,2,4-trisubstituted benzene ring, a carboxylic acid group, an ethoxy group, and a tert-butyl group.

Caption: Molecular Structure of 4-Tert-butyl-2-ethoxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Based on the analysis of similar structures like 4-tert-butylbenzoic acid and 4-ethoxybenzoic acid, the following ¹H NMR spectral features are predicted for 4-tert-butyl-2-ethoxybenzoic acid, typically recorded in a solvent like CDCl₃.[3][4]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | ~11.0 - 13.0 | Singlet (broad) | 1H | The acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.[5] |

| Aromatic H-6 | ~7.8 - 8.0 | Doublet | 1H | This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It will be split by the adjacent H-5. |

| Aromatic H-5 | ~7.3 - 7.5 | Doublet of Doublets | 1H | This proton is coupled to both H-6 and H-3, resulting in a doublet of doublets. |

| Aromatic H-3 | ~6.9 - 7.1 | Doublet | 1H | This proton is ortho to the electron-donating ethoxy group, causing an upfield shift. It will be split by the adjacent H-5. |

| Ethoxy (-OCH₂CH₃) | ~4.1 - 4.3 | Quartet | 2H | The methylene protons are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons. |

| Ethoxy (-OCH₂CH₃) | ~1.4 - 1.6 | Triplet | 3H | The terminal methyl group is split into a triplet by the two adjacent methylene protons. |

| Tert-butyl (-C(CH₃)₃) | ~1.3 - 1.4 | Singlet | 9H | The nine protons of the tert-butyl group are equivalent and show no coupling, resulting in a strong singlet.[6] |

-

Sample Preparation: Dissolve 5-10 mg of 4-tert-butyl-2-ethoxybenzoic acid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm). Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

The predicted ¹³C chemical shifts are based on the known effects of the substituents and data from related compounds like 4-tert-butylbenzoic acid and 4-ethoxybenzoic acid.[7][8]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid (-C OOH) | ~170 - 175 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield.[6] |

| Aromatic C-2 (-C -OEt) | ~158 - 162 | The carbon atom directly attached to the electron-donating ethoxy group is shifted downfield. |

| Aromatic C-4 (-C -tBu) | ~155 - 159 | The carbon bearing the tert-butyl group is also shifted downfield.[9] |

| Aromatic C-6 | ~130 - 133 | Aromatic CH carbon ortho to the carboxylic acid group. |

| Aromatic C-1 (-C -COOH) | ~122 - 126 | The ipso-carbon attached to the carboxylic acid group. |

| Aromatic C-5 | ~120 - 124 | Aromatic CH carbon. |

| Aromatic C-3 | ~112 - 116 | Aromatic CH carbon ortho to the ethoxy group, shifted upfield. |

| Ethoxy (-OC H₂CH₃) | ~63 - 66 | The methylene carbon is attached to an oxygen atom, resulting in a downfield shift. |

| Tert-butyl (quaternary C ) | ~34 - 36 | The quaternary carbon of the tert-butyl group.[9] |

| Tert-butyl (-C(C H₃)₃) | ~30 - 32 | The methyl carbons of the tert-butyl group.[9] |

| Ethoxy (-OCH₂C H₃) | ~14 - 16 | The terminal methyl carbon of the ethoxy group. |

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Acquire the spectrum on a high-field NMR spectrometer equipped with a broadband probe.

-

Data Acquisition: Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A larger number of scans is typically required compared to ¹H NMR.

-

Data Processing: Fourier transform the data and apply phase correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Vibrational Frequencies

The IR spectrum of 4-tert-butyl-2-ethoxybenzoic acid is expected to show characteristic absorption bands for its functional groups. Benzoic acid derivatives typically exhibit hydrogen bonding, which can influence the position and shape of certain bands.[10][11]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

| O-H Stretch | 2500 - 3300 | Broad | Carboxylic Acid |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Aryl C-H |

| C-H Stretch (Aliphatic) | 2850 - 2970 | Strong | Alkyl C-H (t-Bu, Ethoxy) |

| C=O Stretch | 1680 - 1710 | Strong | Carboxylic Acid (dimer) |

| C=C Stretch | 1580 - 1610, 1450 - 1500 | Medium-Strong | Aromatic Ring |

| C-O Stretch | 1250 - 1320, 1040 - 1080 | Strong | C-O (Acid and Ether) |

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Record a background spectrum of the empty ATR accessory to subtract atmospheric and instrumental interferences.

-

Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The software automatically performs a background subtraction. The resulting spectrum displays absorbance or transmittance as a function of wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.

Predicted Fragmentation Pattern (Electron Ionization)

Under electron ionization (EI), 4-tert-butyl-2-ethoxybenzoic acid is expected to produce a molecular ion (M⁺˙) and several characteristic fragment ions.

| m/z Value | Proposed Fragment | Significance |

| 222 | [C₁₃H₁₈O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 207 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group.[12] |

| 194 | [M - C₂H₄]⁺˙ | McLafferty rearrangement involving the ethoxy group. |

| 177 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical. |

| 165 | [M - C₄H₉]⁺ | Loss of the tert-butyl radical. |

Experimental Protocol: Electron Ionization - Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate positively charged ions.

-

Mass Analysis: Accelerate the ions into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Integrated Spectroscopic Analysis Workflow

A logical workflow is essential for the comprehensive characterization of a molecule. Each technique provides complementary information that, when combined, allows for an unambiguous structure elucidation.

Caption: Workflow for Integrated Spectroscopic Characterization.

Conclusion

The spectroscopic characterization of 4-tert-butyl-2-ethoxybenzoic acid relies on a multi-technique approach. The predicted ¹H and ¹³C NMR spectra will define the carbon-hydrogen framework, IR spectroscopy will confirm the presence of key functional groups (carboxylic acid, ether, aromatic ring), and mass spectrometry will establish the molecular weight and provide insight into the molecule's stability and fragmentation pathways. By comparing experimental data to the predicted values outlined in this guide, researchers can confidently verify the identity and purity of 4-tert-butyl-2-ethoxybenzoic acid.

References

-

Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization - UCL Discovery. Link

-

Benzoic acid derivatives under pressure: a Raman spectroscopic overview - Indian Academy of Sciences. Link

-

Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid - IUCr. Link

-

Spectroscopic and Theoretical Analysis of 3-(2-oxo-2H-chromen-3-yl)benzoic acid: A Technical Guide - Benchchem. Link

-

Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid - PMC - NIH. Link

-

Supporting Information for Ni-Catalyzed Carboxylation of Aryl and Vinyl Chlorides with CO2. Link

-

4-tert-Butyl-2-ethoxy-benzoic acid | CAS 796875-53-1 | SCBT - Santa Cruz Biotechnology. Link

-

4-(t-Butyl)-2-Ethoxy Benzoic Acid - ChemicalBook. Link

-

4-tert-Butyl-2-methoxybenzoic acid | C12H16O3 | CID 12613739 - PubChem. Link

-

4-Ethoxybenzoic acid | C9H10O3 | CID 12093 - PubChem. Link

-

4-Ethoxybenzoic acid - SpectraBase. Link

-

4-(T-Butyl)-2-Ethoxy Benzoic Acid from China Manufacturer - Wolfa. Link

-

4-tert-Butylbenzoic acid(98-73-7) 13C NMR spectrum - ChemicalBook. Link

-

4-tert-butyl-2-ethoxybenzoic acid - Chemrio. Link

-

Benzoic acid, 4-ethoxy-, ethyl ester - NIST WebBook. Link

-

Peroxybenzoic acid, tert-butyl ester - NIST WebBook. Link

-

A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid - Benchchem. Link

-

4-(tert-Butyl)-2-ethoxybenzoic acid - BLDpharm. Link

-

4-Tert-butylbenzoic acid - Optional[13C NMR] - Chemical Shifts - SpectraBase. Link

-

4-Ethoxybenzoic acid(619-86-3) 1H NMR spectrum - ChemicalBook. Link

-

Benzoic acid, 4-ethoxy-, ethyl ester - NIST WebBook. Link

-

4-tert-Butylbenzoic acid(98-73-7) IR Spectrum - ChemicalBook. Link

-

4-tert-Butylbenzoic acid(98-73-7) 1H NMR spectrum - ChemicalBook. Link

-

4-tert-Butylbenzoic acid(98-73-7) MS spectrum - ChemicalBook. Link

-

Benzoic acid, p-tert-butyl- - NIST WebBook. Link

Sources

- 1. scbt.com [scbt.com]

- 2. ias.ac.in [ias.ac.in]

- 3. 4-Ethoxybenzoic acid(619-86-3) 1H NMR spectrum [chemicalbook.com]

- 4. 4-tert-Butylbenzoic acid(98-73-7) 1H NMR spectrum [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. spectrabase.com [spectrabase.com]

- 8. 4-tert-Butylbenzoic acid(98-73-7) 13C NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. 4-tert-Butylbenzoic acid(98-73-7) IR Spectrum [chemicalbook.com]

- 12. 4-tert-Butylbenzoic acid(98-73-7) MS spectrum [chemicalbook.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Tert-butyl-2-ethoxybenzoic Acid

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into molecular structure. For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide offers a detailed examination of the proton (¹H) NMR spectrum of 4-tert-butyl-2-ethoxybenzoic acid, a substituted aromatic carboxylic acid. By dissecting its molecular architecture, we will predict, analyze, and provide a robust experimental framework for acquiring its ¹H NMR spectrum. This document is designed to serve as a practical reference, blending theoretical principles with field-proven experimental insights to ensure both scientific integrity and reliable structural elucidation.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum of 4-tert-butyl-2-ethoxybenzoic acid, we must first identify all chemically non-equivalent protons within the molecule. The structure contains four distinct types of proton environments: the highly substituted aromatic ring, an ethoxy group, a tert-butyl group, and a carboxylic acid proton. Each of these environments will produce a unique signal in the spectrum, characterized by its chemical shift (δ), integration value, and splitting pattern (multiplicity).

Figure 1: Molecular structure of 4-tert-butyl-2-ethoxybenzoic acid with proton environments labeled (Ha-Hf).

Predicted ¹H NMR Spectral Analysis

The following analysis synthesizes established principles of NMR spectroscopy to predict the spectrum of the title compound. The electron-donating nature of the ethoxy and tert-butyl groups and the electron-withdrawing, anisotropic effects of the carboxylic acid and carbonyl groups are key determinants of the observed chemical shifts.

Aliphatic Region (δ 0.5 - 4.5 ppm)

-

Hf (tert-Butyl Protons): The nine protons of the tert-butyl group are chemically equivalent due to rapid rotation around the C-C single bonds. They are distant from any strongly deshielding groups. Consequently, they will produce a prominent, sharp singlet integrating to 9H. The typical chemical shift for a tert-butyl group is in the 0.5–2.0 ppm range[1]. Given its attachment to an aromatic ring, a shift of approximately δ 1.33 ppm is expected. A published spectrum for the related 4-tert-butylbenzoic acid shows this peak at 1.34 ppm, supporting this prediction[2].

-

Hd' (Ethoxy Methyl Protons): These three protons are adjacent to a methylene (CH₂) group. According to the n+1 rule, their signal will be split into a triplet (2+1=3). This signal will integrate to 3H. Its chemical shift will be approximately δ 1.45 ppm , with a typical vicinal coupling constant of J ≈ 7.0 Hz.

-

Hd (Ethoxy Methylene Protons): These two protons are adjacent to an oxygen atom, which is strongly deshielding, and a methyl group. The signal will be a quartet (3+1=4) due to coupling with the three methyl protons, integrating to 2H. The deshielding effect of the adjacent oxygen will shift this signal significantly downfield to approximately δ 4.10 ppm , with the same coupling constant, J ≈ 7.0 Hz.

Aromatic Region (δ 6.5 - 8.5 ppm)

The aromatic protons are influenced by the electronic effects of the three substituents. The ethoxy group at C2 is a strong electron-donating group (EDG), which shields the ortho (Ha) and para (Hc) positions. The carboxylic acid at C1 is an electron-withdrawing group (EWG), which deshields its ortho positions (Ha). The tert-butyl group at C4 is a weak EDG. The interplay of these effects determines the final chemical shifts.

-

Ha (Aromatic Proton at C6): This proton is ortho to the deshielding carboxylic acid group and meta to the shielding tert-butyl group. It has only one ortho neighbor (Hb). Therefore, it is expected to appear as a doublet with a typical ortho coupling constant (³J) of 8-9 Hz. Its chemical shift is predicted to be the most downfield of the aromatic protons, around δ 7.85 ppm .

-

Hb (Aromatic Proton at C5): This proton is ortho to Ha and meta to Hc. It will be split by Ha with a large ortho coupling (³J ≈ 8-9 Hz) and by Hc with a smaller meta coupling (⁴J ≈ 2-3 Hz)[3][4][5]. This will result in a doublet of doublets. It is meta to both the carboxylic acid and the ethoxy group, placing its chemical shift in an intermediate position, predicted around δ 7.30 ppm .

-

Hc (Aromatic Proton at C3): This proton is ortho to the strongly shielding ethoxy group and meta to the tert-butyl group. It has one meta neighbor (Hb). It will therefore appear as a doublet with a small meta coupling constant (⁴J ≈ 2-3 Hz). The strong shielding from the adjacent ethoxy group will shift this proton significantly upfield relative to the other aromatic protons, to approximately δ 6.90 ppm .

Carboxylic Acid Region (δ >10 ppm)

-

He (Carboxylic Acid Proton): The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the region of δ 10–12 ppm [6][7]. Its broadness is due to hydrogen bonding and chemical exchange. This signal is characteristically exchangeable with deuterium; adding a drop of D₂O to the NMR sample will cause this peak to disappear, providing a definitive method for its assignment[7][8].

Summary of Predicted Spectral Data

| Proton Label | Assignment | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Hf | -C(CH ₃)₃ | 9H | 1.33 | Singlet (s) | - |

| Hd' | -OCH₂CH ₃ | 3H | 1.45 | Triplet (t) | ³J ≈ 7.0 |

| Hd | -OCH ₂CH₃ | 2H | 4.10 | Quartet (q) | ³J ≈ 7.0 |

| Hc | Ar-H (C3) | 1H | 6.90 | Doublet (d) | ⁴J ≈ 2.5 |

| Hb | Ar-H (C5) | 1H | 7.30 | Doublet of Doublets (dd) | ³J ≈ 8.5, ⁴J ≈ 2.5 |

| Ha | Ar-H (C6) | 1H | 7.85 | Doublet (d) | ³J ≈ 8.5 |

| He | -COOH | 1H | ~11.0 | Broad Singlet (br s) | - |

Experimental Protocol for ¹H NMR Spectrum Acquisition

This protocol provides a self-validating methodology for obtaining a high-quality ¹H NMR spectrum. The use of a deuterated solvent is essential to avoid large solvent signals in the proton spectrum, and an internal standard like TMS ensures accurate chemical shift calibration[9][10].

Materials and Reagents

-

4-Tert-butyl-2-ethoxybenzoic acid (5-10 mg)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)

-

Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

-

High-quality 5 mm NMR tube

-

Pasteur pipette with glass wool plug

-

Deuterium oxide (D₂O) for exchange experiment

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of the solid 4-tert-butyl-2-ethoxybenzoic acid into a clean, dry vial[11].

-

Solvent Selection: Choose an appropriate deuterated solvent. CDCl₃ is a common choice for many organic molecules[12]. However, for carboxylic acids, the acidic proton signal can sometimes be very broad or difficult to observe in CDCl₃. DMSO-d₆ is an excellent alternative that often gives a sharper carboxylic acid proton signal due to its hydrogen bond accepting properties[13][14].

-

Dissolution: Add ~0.7 mL of the chosen deuterated solvent containing TMS (0.03% v/v) to the vial. Gently swirl or vortex the vial to ensure the sample dissolves completely.

-

Filtration and Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

Instrument Setup and Data Acquisition (Illustrative Parameters for a 400 MHz Spectrometer)

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

Set the following acquisition parameters:

-

Pulse Program: Standard 1D proton (zg30)

-

Number of Scans (NS): 16 (adjust as needed based on sample concentration)

-

Receiver Gain (RG): Set automatically

-

Acquisition Time (AQ): ~4 seconds

-

Relaxation Delay (D1): 2 seconds

-

Spectral Width (SW): 20 ppm (from -2 to 18 ppm)

-

-

Acquire the spectrum.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

-

Integrate all signals to determine the relative proton ratios.

D₂O Exchange for Verification

-

After acquiring the initial spectrum, carefully remove the NMR tube from the spectrometer.

-

Add one drop of D₂O to the sample.

-

Cap the tube and shake gently to mix.

-

Re-acquire the ¹H NMR spectrum using the same parameters.

-

Verification: Confirm the disappearance of the broad singlet signal in the δ 10-12 ppm region. This validates its assignment as the labile carboxylic acid proton[7].

Figure 2: Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of 4-tert-butyl-2-ethoxybenzoic acid is rich with structural information, presenting distinct and predictable signals for each of its proton environments. The aliphatic region is characterized by a prominent 9H singlet for the tert-butyl group and the classic triplet-quartet pattern of the ethoxy group. The aromatic region displays a complex but interpretable set of coupled signals reflecting the electronic influences of the substituents. Finally, the downfield, exchangeable singlet provides definitive evidence for the carboxylic acid functionality. By following the detailed analytical approach and experimental protocol outlined in this guide, researchers can confidently acquire and interpret the ¹H NMR spectrum to verify the identity and purity of this compound.

References

-

ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. ACD/Labs. [Link]

-

Royal Society of Chemistry. (2015). 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. ACD/Labs. [Link]

-

Reich, H. J. (n.d.). 5-HMR-3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]

-

Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]

-

Chemistry with Caroline. (2023). NMR 5: Coupling Constants. YouTube. [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. [Link]

-

Supporting Information. (2018). Org. Lett.[Link]

-

PubMed. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). [Link]

-

Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. [Link]

-

UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Link]

-

Brainly. (2023). A 1H NMR spectrum of tert-butyl methyl ether shows two signals with the following ratio of integration values. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

ResearchGate. (2013). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b).... [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

ChemGuides. (2020). 1H NMR: Structural Elucidation III. YouTube. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

ResearchGate. (2025). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Organometallics. (2010). NMR Chemical Shifts of Trace Impurities. [Link]

-

JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

-

Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

University College London. (n.d.). Chemical shifts. [Link]

-

PubChem. (n.d.). 4-Ethoxybenzoic acid. [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. 4-tert-Butylbenzoic acid(98-73-7) 1H NMR spectrum [chemicalbook.com]

- 3. acdlabs.com [acdlabs.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jove.com [jove.com]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. merckmillipore.com [merckmillipore.com]

- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 13. labinsights.nl [labinsights.nl]

- 14. myuchem.com [myuchem.com]

An In-depth Technical Guide to the ¹³C NMR Spectral Analysis of 4-Tert-butyl-2-ethoxybenzoic Acid

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-tert-butyl-2-ethoxybenzoic acid. In the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a detailed, predicted ¹³C NMR data set, meticulously derived from the analysis of structurally related compounds. This approach, rooted in the fundamental principles of NMR spectroscopy and substituent effects, offers a robust framework for the structural elucidation of 4-tert-butyl-2-ethoxybenzoic acid. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectral characteristics of this compound.

Introduction: The Role of ¹³C NMR in Structural Characterization